N-(2-Chloro-6-methylphenyl)-N'-phenylurea
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H13ClN2O |
|---|---|
Molecular Weight |
260.72 g/mol |
IUPAC Name |
1-(2-chloro-6-methylphenyl)-3-phenylurea |
InChI |
InChI=1S/C14H13ClN2O/c1-10-6-5-9-12(15)13(10)17-14(18)16-11-7-3-2-4-8-11/h2-9H,1H3,(H2,16,17,18) |
InChI Key |
KYLJXQHNPYDIJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Pathways for the N-(2-Chloro-6-methylphenyl)-N'-phenylurea Core
The construction of the this compound scaffold is most commonly achieved through the formation of the central urea (B33335) linkage by coupling an isocyanate with an aniline (B41778) derivative. However, alternative strategies are continually being developed to circumvent the use of hazardous reagents and to improve reaction efficiency.
Reaction of Isocyanates with Anilines
The most direct and widely employed method for the synthesis of this compound involves the nucleophilic addition of 2-chloro-6-methylaniline (B140736) to phenyl isocyanate, or conversely, the reaction of aniline with 2-chloro-6-methylphenyl isocyanate. This reaction is typically straightforward and proceeds with high yields.
The reaction mechanism involves the attack of the lone pair of electrons on the nitrogen atom of the aniline to the electrophilic carbonyl carbon of the isocyanate. This is followed by a proton transfer to form the stable urea product. The general scheme for this reaction is depicted below:
Scheme 1: Synthesis of this compound via Isocyanate and Aniline Reaction

Route A: Phenyl isocyanate reacting with 2-chloro-6-methylaniline. Route B: 2-chloro-6-methylphenyl isocyanate reacting with aniline.
This method is highly efficient due to the reactive nature of the isocyanate group. The reaction is often carried out in aprotic solvents such as dichloromethane, tetrahydrofuran (B95107) (THF), or N,N-dimethylformamide (DMF) at room temperature.
Alternative Coupling Strategies for Urea Formation
While the isocyanate-aniline reaction is prevalent, concerns over the toxicity and handling of isocyanates and their precursor, phosgene (B1210022), have driven the development of alternative, "phosgene-free" methods for urea synthesis. These strategies often involve in-situ generation of isocyanate equivalents or the use of coupling agents.
Table 1: Overview of Alternative Synthetic Strategies for Diaryl Urea Formation
| Synthetic Strategy | Description | Key Reagents/Catalysts | Advantages |
| Pd-Catalyzed C-N Cross-Coupling | A two-step process involving the palladium-catalyzed arylation of a protected urea (e.g., benzylurea) followed by deprotection and a second arylation. | Pd(OAc)₂, suitable phosphine (B1218219) ligands, base (e.g., Cs₂CO₃) | Avoids isocyanates, broad substrate scope. |
| Reductive Carbonylation of Nitroaromatics | A one-pot synthesis where a nitroarene is reduced and carbonylated in the presence of an amine. | Pd/C, CO gas | Utilizes readily available nitro compounds. |
| Use of Isocyanate Surrogates | 3-Substituted-1,4,2-dioxazol-5-ones can serve as precursors to isocyanates, which are generated in situ upon heating and react with anilines. | 3-Aryl-1,4,2-dioxazol-5-ones, base (e.g., NaOAc) | Phosgene-free, milder conditions. |
| From Carbamates | N-Aryl carbamates can react with anilines to form ureas, often requiring a base and elevated temperatures. | Phenyl carbamates, base (e.g., triethylamine (B128534), DABCO) | Avoids direct handling of isocyanates. |
These alternative methods provide valuable pathways to N,N'-diaryl ureas, including the target compound, with the potential for improved safety profiles and functional group tolerance.
Optimization of Reaction Conditions and Yields
The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often fine-tuned include the choice of solvent, catalyst, base, and reaction temperature.
For the traditional isocyanate-aniline reaction, the choice of solvent can influence the reaction rate and solubility of the reactants and product. While the reaction often proceeds without a catalyst, mild bases such as triethylamine can be used to scavenge any acidic impurities.
In alternative methods like the Pd-catalyzed cross-coupling, the selection of the palladium precursor, ligand, and base is critical for achieving high catalytic activity and preventing side reactions. For instance, the use of bulky, electron-rich phosphine ligands can enhance the efficiency of the C-N bond formation.
Table 2: General Parameters for Optimization of Diaryl Urea Synthesis
| Parameter | Influence on Reaction | Common Choices |
| Solvent | Affects solubility, reaction rate, and work-up. | Dichloromethane, THF, DMF, Acetonitrile (B52724) |
| Catalyst | Essential for alternative coupling strategies. | Pd(OAc)₂, Cu(acac)₂, various phosphine ligands |
| Base | Neutralizes acidic byproducts, can influence reaction rate. | Triethylamine, DIPEA, K₂CO₃, Cs₂CO₃ |
| Temperature | Controls reaction rate; higher temperatures can lead to side reactions. | Room temperature to reflux |
| Reactant Stoichiometry | Equimolar amounts are typical, but a slight excess of one reactant can be used to drive the reaction to completion. | 1:1 to 1:1.2 |
Regioselective and Stereoselective Synthesis Approaches
For the synthesis of this compound from its primary precursors (phenyl isocyanate and 2-chloro-6-methylaniline, or vice versa), the concept of regioselectivity is not a primary concern as the connectivity of the final product is predetermined by the choice of reactants. The urea linkage is formed between the two specific nitrogen atoms of the reacting aniline moieties.
Similarly, stereoselectivity is not applicable in the synthesis of the core this compound scaffold, as the molecule does not possess any chiral centers.
Derivatization Strategies of the this compound Scaffold
The this compound core structure presents opportunities for further chemical modifications to explore structure-activity relationships and develop new analogues with tailored properties. These modifications can be targeted at the urea nitrogens or, more commonly, at the two phenyl rings.
Modifications at the Phenyl Moieties
The two phenyl rings of this compound are amenable to various electrophilic aromatic substitution reactions, allowing for the introduction of a wide range of functional groups. The directing effects of the urea linkage and the existing substituents (chloro and methyl groups) will influence the position of the incoming electrophile.
Regioselective N-Alkylation and Directed ortho-Metalation: A powerful strategy for the selective functionalization of one of the phenyl rings involves a two-step process. nih.gov First, the unsymmetrical diaryl urea can be regioselectively alkylated on one of the urea nitrogen atoms. Subsequently, the alkylated urea can undergo directed ortho-metalation (lithiation) using a strong base like sec-butyllithium. nih.gov The resulting lithiated species can then be quenched with various electrophiles to introduce substituents specifically at the ortho position of the ring bearing the alkylated nitrogen. nih.gov
Regioselective ortho-Halogenation: Another approach for selective functionalization is the ortho-halogenation of N-aryl ureas. nih.gov This can be achieved through methods like oxidative halodeboronation, where a carbonyl-directed borylation is followed by a halodeboronation step, allowing for the precise installation of a halogen atom at the ortho position. nih.gov
Electrophilic Aromatic Substitution: Standard electrophilic aromatic substitution reactions can also be employed to modify the phenyl rings. The outcomes of these reactions will be governed by the combined directing effects of the substituents already present.
Nitration: The introduction of a nitro group (-NO₂) can be achieved using nitrating agents such as a mixture of nitric acid and sulfuric acid. The nitro group can subsequently be reduced to an amino group, providing a handle for further derivatization.
Halogenation: Halogens (e.g., Br, Cl) can be introduced onto the aromatic rings using appropriate halogenating agents and catalysts.
Friedel-Crafts Acylation and Alkylation: These reactions allow for the introduction of acyl and alkyl groups, respectively, onto the phenyl rings, although the reaction conditions need to be carefully controlled to avoid side reactions with the urea functionality.
The specific positions of substitution will depend on the interplay of the activating/deactivating and ortho-, para-, or meta-directing effects of the urea bridge and the chloro and methyl substituents on each ring.
Table 3: Potential Derivatization Reactions on the Phenyl Moieties
| Reaction Type | Reagents | Potential Functional Group Introduced |
| Nitration | HNO₃/H₂SO₄ | -NO₂ |
| Halogenation | Br₂/FeBr₃ or Cl₂/FeCl₃ | -Br, -Cl |
| Friedel-Crafts Acylation | Acyl chloride/AlCl₃ | -C(O)R |
| Friedel-Crafts Alkylation | Alkyl halide/AlCl₃ | -R |
| ortho-Metalation | sec-BuLi followed by an electrophile (E+) | Substituent (E) at the ortho position |
Substitutions on the Urea Bridge
The urea functional group, characterized by a carbonyl flanked by two nitrogen atoms, offers sites for further chemical transformations. In N,N'-diarylureas such as this compound, the nitrogen atoms of the urea bridge can undergo substitution reactions, most notably alkylation and acylation, to introduce new functional groups and modify the compound's properties.
The introduction of an alkyl group onto one of the nitrogen atoms of the urea bridge can significantly alter the molecule's steric and electronic properties. Research on unsymmetrical N,N'-diarylureas has demonstrated that N-alkylation can be achieved with regioselectivity. nih.govmanchester.ac.uk Studies have shown that the nitrogen atom adjacent to the more sterically hindered aryl group is preferentially alkylated. nih.govmanchester.ac.uk In the case of this compound, this would suggest that alkylation would likely occur on the nitrogen atom connected to the 2-chloro-6-methylphenyl ring.
This regioselectivity is attributed to the steric hindrance around the nitrogen atoms influencing their accessibility to alkylating agents. Common alkylating agents used in these transformations include alkyl halides in the presence of a base. The resulting mono-N-alkylated ureas can be valuable intermediates for further functionalization. nih.gov
N-acylation involves the introduction of an acyl group onto a nitrogen atom of the urea bridge, forming an N-acylurea. This transformation is typically achieved by reacting the diarylurea with an acylating agent such as an acid chloride or anhydride (B1165640) in the presence of a suitable base. While specific studies on the N-acylation of this compound are not prevalent, the general reactivity of ureas suggests that this transformation is feasible. The acylation of phenylurea derivatives has been reported in the synthesis of various compounds.
The introduction of an acyl group can influence the compound's chemical reactivity and biological activity. For instance, N-3-haloacylaminophenyl-N'-(alkyl/aryl) urea analogs have been synthesized and evaluated for their biological properties. nih.gov
Green Chemistry Principles in this compound Synthesis
Modern synthetic chemistry places a strong emphasis on the development of environmentally benign processes. The synthesis of N,N'-diarylureas, including this compound, has been a focus of green chemistry initiatives, aiming to replace hazardous reagents and minimize waste.
A primary green approach involves avoiding the use of phosgene and its derivatives, which are highly toxic. Alternative, safer carbonyl sources have been explored. One such alternative is the use of dimethyl carbonate (DMC) . rsc.orgrsc.orgresearchgate.netunive.it DMC is a non-toxic, biodegradable reagent that can serve as a phosgene substitute for the synthesis of ureas and carbamates. rsc.orgunive.it The reaction of anilines with dimethyl carbonate, often in the presence of a catalyst, provides a greener route to diaryl ureas. rsc.org
Another green strategy is the use of palladium-catalyzed C-N cross-coupling reactions . nih.govacs.orgnih.gov This method allows for the synthesis of unsymmetrical diaryl ureas from aryl halides and ureas, offering a versatile and efficient alternative to traditional methods. nih.govacs.org These reactions often proceed with high yields and can tolerate a wide range of functional groups.
Microwave-assisted organic synthesis (MAOS) has also emerged as a green technology for the synthesis of ureas. umanitoba.canih.govorganic-chemistry.orgresearchgate.netresearchgate.net Microwave heating can significantly reduce reaction times, improve yields, and in some cases, enable solvent-free reactions, thereby reducing the environmental impact of the synthesis. nih.govorganic-chemistry.orgresearchgate.net The rapid and efficient heating provided by microwaves aligns well with the principles of green chemistry by improving energy efficiency. nih.gov
Furthermore, the development of catalyst-free synthetic methods represents a significant advancement in green chemistry. For instance, the synthesis of unsymmetrical ureas from carbonyl sulfide (B99878) (COS) and amines has been reported to proceed without a catalyst, offering a mild and selective pathway. rsc.org Such methods reduce the reliance on potentially toxic and expensive metal catalysts.
The table below summarizes some of the green chemistry approaches applicable to the synthesis of diaryl ureas.
| Green Chemistry Approach | Key Features | Potential Advantages |
| Dimethyl Carbonate (DMC) as a Carbonyl Source | Utilizes a non-toxic, biodegradable phosgene substitute. rsc.orgunive.it | Avoids highly hazardous reagents, reduces waste. |
| Palladium-Catalyzed C-N Cross-Coupling | Forms C-N bonds between aryl halides and ureas. nih.govacs.org | High efficiency, broad substrate scope, avoids isocyanates. nih.govacs.org |
| Microwave-Assisted Synthesis | Employs microwave irradiation for rapid heating. nih.govorganic-chemistry.org | Reduced reaction times, improved yields, potential for solvent-free conditions. nih.govorganic-chemistry.orgresearchgate.net |
| Catalyst-Free Synthesis (e.g., from COS) | Reactions proceed without the need for a catalyst. rsc.org | Avoids metal contamination, simplifies purification, reduces cost. |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Exploration of Substituent Effects on Biological Activity
The biological activity of N-(2-Chloro-6-methylphenyl)-N'-phenylurea is profoundly influenced by the nature and position of substituents on its two phenyl rings. These modifications can alter the electronic, steric, and lipophilic properties of the molecule, thereby affecting its interaction with biological targets.
Electronic Effects of Halogenation and Alkyl Substitution
The electronic landscape of the phenyl rings plays a crucial role in the molecular recognition and binding affinity of N-phenylurea derivatives. Halogenation, particularly chlorination, and alkyl substitution are common strategies to modulate this electronic environment.
The chlorine atom at the 2-position and the methyl group at the 6-position of the N-phenyl ring in the parent compound introduce significant electronic effects. The chlorine atom, being an electron-withdrawing group, can influence the acidity of the urea (B33335) protons and participate in halogen bonding, a type of non-covalent interaction that can be important for ligand-receptor binding. The methyl group, an electron-donating group, can modulate the electron density of the aromatic ring.
Studies on related phenylurea herbicides have shown that the degree and position of ring chlorination can be determining factors in their biological activity. An increase in the number of chlorine atoms on the phenyl group can lead to higher lipophilicity (Kow), which may enhance membrane permeability and, consequently, biological activity up to a certain point.
The following table summarizes the general electronic effects of typical substituents on the phenyl ring of urea derivatives and their potential impact on biological activity.
| Substituent | Position | Electronic Effect | Potential Impact on Biological Activity |
| -Cl | Ortho, Meta, Para | Electron-withdrawing, Inductive (-I), Resonance (+R, weak) | Can increase potency through favorable interactions at the binding site. |
| -CH3 | Ortho, Meta, Para | Electron-donating, Inductive (+I) | May enhance binding through hydrophobic interactions. |
| -OCH3 | Ortho, Meta, Para | Electron-donating, Resonance (+R) | Can influence metabolic stability and binding affinity. |
| -NO2 | Ortho, Meta, Para | Strongly electron-withdrawing, Inductive (-I), Resonance (-R) | May increase activity but can also lead to toxicity. |
Steric Hindrance and Conformational Preferences
The ortho-substitution pattern of the 2-chloro-6-methylphenyl group introduces significant steric hindrance around the urea linkage. This steric bulk plays a critical role in defining the molecule's conformational preferences and its ability to adopt a bioactive conformation.
The presence of two ortho-substituents forces the phenyl ring to be non-coplanar with the urea bridge. This twisted conformation can be crucial for fitting into the binding pocket of a target protein and can also influence the molecule's metabolic stability by shielding the urea linkage from enzymatic degradation.
In a series of synthesized urea diamides, it was observed that 2-substituted derivatives were generally less active than their 4-substituted counterparts, an effect attributed to steric hindrance and the "ortho effect". semanticscholar.org This suggests that while some degree of steric bulk can be beneficial, excessive hindrance can be detrimental to biological activity by preventing optimal binding.
The interplay between steric and electronic effects is critical. For instance, in a study of substituted phenyl-2-formylpyrroles, both steric and electronic features of the substituents on the phenyl ring were found to govern the supramolecular arrangements, highlighting the importance of these combined effects in molecular interactions.
Positional Isomerism and Its Impact on Biological Potency and Selectivity
The seemingly subtle change in the position of a substituent on the phenyl ring can have a dramatic impact on the biological potency and selectivity of N-phenylurea derivatives. This is because positional isomers can exhibit different electronic distributions, steric profiles, and abilities to form key interactions with the target receptor.
For instance, moving the chloro and methyl groups to different positions on the phenyl ring of this compound would result in isomers with distinct three-dimensional shapes and electrostatic potential surfaces. A study on Cl-substituted diphenylurea derivatives demonstrated that the number and position of the chlorine atoms influenced their biological activity. researchgate.net
Consider the hypothetical positional isomers of the title compound and their potential differences:
| Compound | Substituent Positions | Expected Impact on Conformation and Activity |
| This compound | 2-Chloro, 6-Methyl | Significant steric hindrance, twisted conformation. |
| N-(2-Chloro-4-methylphenyl)-N'-phenylurea | 2-Chloro, 4-Methyl | Reduced steric hindrance compared to the 2,6-isomer. |
| N-(3-Chloro-4-methylphenyl)-N'-phenylurea | 3-Chloro, 4-Methyl | Different electronic distribution and steric profile. |
| N-(4-Chloro-2-methylphenyl)-N'-phenylurea | 4-Chloro, 2-Methyl | Asymmetric substitution pattern leading to different conformational preferences. |
These differences in structure can lead to variations in how the molecules bind to their biological target, resulting in altered potency and potentially different selectivity profiles against various targets.
Bioisosteric Replacements of Core Moieties
Bioisosteric replacement is a powerful strategy in drug design to modulate the physicochemical and biological properties of a lead compound without significantly altering its chemical structure. In the context of this compound, bioisosteric replacements can be considered for the phenyl rings or the urea linker.
For example, replacing one of the phenyl rings with a heterocyclic ring system, such as pyridine (B92270) or thiophene, can alter the molecule's polarity, hydrogen bonding capacity, and metabolic profile. Such modifications can lead to improved solubility, enhanced target engagement, or reduced off-target effects.
Physicochemical Parameters Correlating with Biological Response
The biological activity of N-phenylurea derivatives is often correlated with several key physicochemical parameters, including lipophilicity and hydrogen bonding capacity.
Lipophilicity , often expressed as the logarithm of the octanol-water partition coefficient (logP or Kow), is a critical determinant of a molecule's ability to cross biological membranes and reach its target site. For many phenylurea herbicides, a certain level of lipophilicity is required for optimal activity. As previously mentioned, the number of chlorine atoms on the phenyl group can increase the Kow value, which may correlate with increased biological activity. mdpi.com However, excessive lipophilicity can lead to poor solubility, increased metabolic breakdown, and non-specific toxicity.
Hydrogen bonding capacity is another crucial factor. The urea linkage in this compound contains both hydrogen bond donors (the N-H groups) and a hydrogen bond acceptor (the C=O group). These functionalities are often essential for anchoring the molecule within the binding site of its target protein through a network of hydrogen bonds. Intramolecular hydrogen bonds can also influence the molecule's conformation and lipophilicity. nih.gov
The following table illustrates the general correlation between these physicochemical parameters and biological response for phenylurea compounds.
| Physicochemical Parameter | General Correlation with Biological Response |
| Lipophilicity (logP) | Often a parabolic relationship; activity increases with logP to an optimal point, then decreases. |
| Hydrogen Bond Donors (N-H) | Crucial for target binding; the number and strength of H-bonds can directly impact potency. |
| Hydrogen Bond Acceptors (C=O) | Essential for forming key interactions with the biological target. |
| Molecular Weight | Generally, lower molecular weight is preferred for better absorption and distribution. |
| Polar Surface Area (PSA) | Influences membrane permeability; a balance is needed for optimal cell penetration. |
Conformational Analysis and Its Influence on Molecular Recognition
The three-dimensional conformation of this compound is a key determinant of its ability to be recognized by and bind to its biological target. As discussed earlier, the ortho-substituents on one of the phenyl rings impose significant conformational constraints.
The bioactive conformation, the specific three-dimensional structure that the molecule adopts when it binds to its target, may be one of several low-energy conformations accessible to the molecule in solution. Understanding the conformational landscape of this compound and its analogs is therefore essential for rational drug design. Molecular docking studies can further elucidate how different conformers interact with the binding site of a target protein, helping to explain the observed structure-activity relationships.
Biological and Pharmacological Investigations Preclinical and in Vitro
In Vitro Cellular Assays and Phenotypic Screening
Antiproliferative Activity in Cancer Cell Lines
No studies reporting the evaluation of N-(2-Chloro-6-methylphenyl)-N'-phenylurea for antiproliferative activity against any cancer cell lines were found in the public domain. Consequently, no data table on its efficacy in this area can be provided.
Antimicrobial Efficacy (Antibacterial and Antifungal)
There is no available research detailing the in vitro antibacterial or antifungal properties of this compound against any tested microorganisms. Therefore, a data table summarizing its antimicrobial efficacy cannot be constructed.
Antiparasitic Effects in Various Pathogen Models
Scientific literature lacks any reports on the investigation of this compound for potential antiparasitic effects against any pathogen models.
Modulation of Plant Growth and Development in Cell/Tissue Culture
No studies were identified that explored the effects of this compound on plant cell or tissue cultures, or its potential as a plant growth regulator.
Other Reported Biological Activities (e.g., Anticonvulsant Activity in in vitro models)
A comprehensive search did not yield any publications reporting on other specific biological activities of this compound, including but not limited to, anticonvulsant properties in in vitro models.
Computational Chemistry and Molecular Modeling
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.govnih.gov The fundamental principle is that variations in the structural or physicochemical properties of compounds are responsible for the variations in their biological activities. researchgate.netscispace.com QSAR models are built using a "training set" of molecules with known activities to predict the activities of new or untested compounds. nih.gov
For N-(2-Chloro-6-methylphenyl)-N'-phenylurea and its analogs, a QSAR model could be developed to predict their efficacy against a specific biological target. The process involves calculating a range of molecular descriptors for each compound in the series. These descriptors quantify various aspects of the molecule's structure, such as its electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., LogP).
Once calculated, statistical methods like Multiple Linear Regression (MLR) or more advanced machine learning algorithms are used to build an equation that correlates these descriptors with the observed biological activity (e.g., IC50 values). jocpr.comnih.gov A robust and validated QSAR model can then be used to predict the activity of newly designed analogs of this compound before they are synthesized, saving significant time and resources. nih.govbio-hpc.eu The performance of a QSAR model is typically assessed by its statistical significance, with parameters like the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²) indicating its predictive power. semanticscholar.org
| Compound | LogP (Hydrophobicity) | Molecular Weight (g/mol) | Polar Surface Area (Ų) | Predicted Activity (e.g., pIC50) |
|---|---|---|---|---|
| This compound | 4.15 | 260.72 | 41.13 | 5.8 |
| Analog A | 3.90 | 246.29 | 41.13 | 5.5 |
| Analog B | 4.50 | 274.75 | 50.36 | 6.2 |
| Analog C | 4.22 | 294.73 | 41.13 | 6.0 |
Molecular Docking and Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor or target, typically a protein). researchgate.netmdpi.com This method is crucial for understanding the structural basis of a ligand's activity and for predicting its binding affinity. jppres.com
The process begins with the three-dimensional structures of both the ligand and the target protein, the latter often obtained from crystallographic data in the Protein Data Bank (PDB). Docking software then samples a vast number of possible conformations and orientations of the ligand within the protein's active site. These poses are evaluated using a scoring function that estimates the binding energy; lower scores typically indicate more favorable binding. jppres.com
For this compound, docking studies could identify its most likely protein targets and elucidate the specific molecular interactions that stabilize the ligand-protein complex. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. For instance, the urea (B33335) moiety is a common hydrogen bond donor and acceptor, while the phenyl and chloro-methylphenyl rings can engage in hydrophobic and pi-stacking interactions with amino acid residues in the active site. The results can guide the rational design of more potent derivatives by modifying the structure to enhance these key interactions. ekb.eg
| Interacting Residue (Protein) | Atom/Group (Ligand) | Interaction Type | Distance (Å) | Binding Score (kcal/mol) |
|---|---|---|---|---|
| Valine 85 | Phenyl Ring | Hydrophobic | 3.8 | -8.5 |
| Leucine 132 | Chloromethylphenyl Ring | Hydrophobic | 4.1 | |
| Aspartate 145 | Urea NH | Hydrogen Bond | 2.9 | |
| Serine 83 | Urea C=O | Hydrogen Bond | 3.1 |
Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery
Pharmacophore modeling is a powerful ligand-based drug design approach that identifies the essential three-dimensional arrangement of chemical features a molecule must possess to exert a specific biological effect. nih.gov A pharmacophore model represents the key interaction points, such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings, in an abstract manner.
Starting with a set of active molecules, including this compound, a common feature pharmacophore model can be generated. This model serves as a 3D query to search large chemical databases in a process known as virtual screening. researchgate.netscilit.com The goal is to identify novel compounds that are structurally different from the initial set but match the pharmacophore's features, suggesting they may have similar biological activity. ingentaconnect.com This approach is particularly valuable for discovering new chemical scaffolds that could lead to compounds with improved properties.
| Feature Type | Number of Features | Geometric Constraints (Distances/Angles) |
|---|---|---|
| Hydrogen Bond Donor (D) | 2 | D1-A1: 4.5 Å, D2-H1: 7.8 Å |
| Hydrogen Bond Acceptor (A) | 1 | A1-H1: 3.2 Å |
| Hydrophobic/Aromatic (H) | 2 | H1-H2: 6.5 Å |
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the system at an atomic level. nih.gov MD simulations calculate the trajectory of atoms and molecules over time by solving Newton's equations of motion, providing insights into the conformational flexibility of the ligand and protein, the stability of the binding complex, and the role of solvent molecules. mdpi.com
For the complex of this compound with its target protein, an MD simulation can be used to validate the binding pose obtained from docking. jppres.com By monitoring parameters such as the Root Mean Square Deviation (RMSD), the simulation can assess whether the ligand remains stably bound within the active site over a period of nanoseconds or microseconds. Furthermore, MD simulations can be used to calculate binding free energies, providing a more accurate estimation of binding affinity than docking scores alone. These simulations reveal the dynamic nature of the molecular interactions and can highlight important conformational changes that occur upon ligand binding. nih.gov
| Parameter | Description | Typical Value/Result |
|---|---|---|
| Simulation Time | Total duration of the simulation. | 100 nanoseconds |
| RMSD (Ligand) | Root Mean Square Deviation of ligand atoms from the initial pose, indicating stability. | < 2.0 Å (stable) |
| Binding Free Energy (MM/PBSA) | More accurate estimation of binding affinity. | -45.5 kcal/mol |
| Hydrogen Bond Occupancy | Percentage of simulation time a specific hydrogen bond is maintained. | 85% |
In Silico Prediction of Preclinical Absorption, Distribution, Metabolism, and Excretion (ADME) Parameters
In the early stages of drug discovery, it is crucial to assess the pharmacokinetic properties of a compound, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). audreyli.com Poor ADME properties are a major cause of late-stage drug failure. In silico ADME prediction models use the structure of a molecule to estimate these properties computationally, allowing for the early identification of potential liabilities. audreyli.comnih.gov
For this compound, various ADME parameters can be predicted using a range of computational tools and web servers (e.g., SwissADME, pkCSM). These predictions can include its potential for oral absorption based on factors like lipophilicity and polar surface area, its ability to cross the blood-brain barrier, its likelihood of being a substrate or inhibitor of key metabolic enzymes like Cytochrome P450s, and its potential for hepatotoxicity. jppres.comnih.gov These in silico predictions provide a preliminary risk assessment and can guide further experimental testing.
| ADME Parameter | Predicted Value | Implication |
|---|---|---|
| Human Intestinal Absorption | High (>90%) | Good potential for oral bioavailability. |
| Blood-Brain Barrier (BBB) Permeation | Yes | May have central nervous system effects. |
| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions via this pathway. |
| Hepatotoxicity | Low Probability | Low risk of liver toxicity. |
| Lipinski's Rule of Five | 0 Violations | Good drug-likeness properties. |
Pharmacokinetics and Biotransformation Studies Preclinical
Absorption and Distribution Profiles in Animal Models
Specific studies detailing the absorption and distribution of N-(2-Chloro-6-methylphenyl)-N'-phenylurea in any preclinical animal models were not found in the course of the literature review. Therefore, no quantitative data on its bioavailability, peak plasma concentrations, or tissue distribution can be provided.
Metabolic Pathways and Metabolite Identification in Vitro and Ex Vivo Systems
There is no specific information available from in vitro or ex vivo studies that identifies the metabolic pathways and resulting metabolites of this compound. However, based on the metabolism of other phenylurea herbicides, several biotransformation reactions can be anticipated. nih.gov The primary metabolic routes for this class of compounds typically involve:
Hydroxylation: The addition of a hydroxyl (-OH) group to the phenyl rings or the methyl group. For related compounds like chlortoluron, both benzylic and phenolic hydroxylation have been observed. nih.govacs.org
N-Dealkylation: While this compound does not have N-alkyl groups like many common phenylurea herbicides, cleavage of the urea (B33335) bridge is a potential metabolic step. For other phenylureas, N-demethylation is a common initial step. nih.govresearchgate.net
Conjugation: Following initial oxidative metabolism, the resulting metabolites can undergo Phase II conjugation reactions, such as forming glutathione (B108866) conjugates, to increase water solubility and facilitate excretion. acs.org
A study on the related compound chlortoluron in rat and human liver microsomes identified a benzylic alcohol metabolite, a phenol (B47542) metabolite, and a glutathione conjugate. acs.org It is plausible that this compound would undergo analogous transformations.
Table 1: Anticipated General Metabolic Pathways for Phenylurea Compounds
| Metabolic Reaction | Potential Site on this compound | Expected Metabolite Type |
| Aromatic Hydroxylation | Phenyl rings | Phenolic Metabolite |
| Aliphatic Hydroxylation | Methyl group | Benzylic Alcohol Metabolite |
| Urea Bridge Cleavage | Urea linkage | Substituted Aniline (B41778) and Phenyl Isocyanate Derivatives |
| Phase II Conjugation | Hydroxylated metabolites | Glucuronide or Sulfate Conjugates |
This table is illustrative of general phenylurea metabolism and is not based on experimental data for this compound.
Enzyme Systems Involved in Compound Biotransformation
Direct experimental evidence identifying the specific enzyme systems responsible for the biotransformation of this compound is unavailable. However, research on other phenylurea herbicides and related compounds strongly implicates the Cytochrome P450 (CYP) superfamily of enzymes as the primary catalysts for their Phase I metabolism. nih.govnih.gov
Specifically, studies on the herbicide chlortoluron have identified CYP3A4 as a principal enzyme in its metabolic activation. acs.org Furthermore, human CYP1A2 has also been shown to metabolize chlortoluron. nih.gov It is therefore highly probable that one or more CYP450 isoforms are involved in the oxidative metabolism of this compound. Subsequent Phase II reactions would likely involve enzymes such as UDP-glucuronosyltransferases (UGTs) or sulfotransferases (SULTs). nih.gov
Excretion Pathways in Preclinical Species
No studies detailing the excretion pathways of this compound or its metabolites in preclinical species could be located. For the related compound chlortoluron, metabolites have been detected in both the bile and urine of rats, suggesting that both renal and fecal routes are involved in its elimination. acs.org
Environmental Fate and Degradation Research
Environmental Transformation Products and Their PersistenceWithout studies on its degradation, the environmental transformation products of N-(2-Chloro-6-methylphenyl)-N'-phenylurea and their persistence remain unknown.
Until specific research on the environmental fate and degradation of this compound is conducted and published, a scientifically accurate and detailed article on this subject cannot be produced.
Advanced Analytical Methodologies for Research Applications
Development of Chromatographic Techniques for Compound Quantification in Complex Biological Matrices (non-human)
Quantifying N-(2-Chloro-6-methylphenyl)-N'-phenylurea in complex biological matrices, such as rodent plasma or tissue homogenates, presents analytical challenges due to the presence of endogenous interfering substances. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS), provide the necessary selectivity and sensitivity for accurate measurements.
HPLC coupled with ultraviolet (UV) detection is a widely used technique for the quantification of small molecules in biological fluids. For this compound, a reversed-phase HPLC-UV method can be developed. The separation is typically achieved on a C18 column, which is suitable for retaining and separating moderately non-polar compounds like substituted phenylureas.
Sample preparation is a critical step to ensure the removal of proteins and other matrix components that can interfere with the analysis and damage the chromatographic column. A common approach involves protein precipitation with a solvent like acetonitrile (B52724), followed by centrifugation. The resulting supernatant can then be injected into the HPLC system.
A typical HPLC method would involve a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile), often run in a gradient elution mode to ensure adequate separation from matrix components and a reasonable run time. UV detection is generally set at a wavelength where the compound exhibits maximum absorbance, which for many phenylurea derivatives is around 240-250 nm.
Table 8.1: Example HPLC-UV Method Parameters for Analysis in Rat Plasma
| Parameter | Condition |
| Instrument | HPLC with UV/Vis Detector |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 20 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-1 min (30% B), 1-8 min (30-80% B), 8-10 min (80% B), 10.1-12 min (30% B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 20 µL |
| Detection Wavelength | 245 nm |
| Sample Preparation | Protein precipitation with acetonitrile (1:3 plasma to solvent ratio) |
For higher sensitivity and selectivity, especially for low-concentration samples typical in pharmacokinetic studies, Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice. scienceopen.com This technique combines the separation power of HPLC with the mass analysis capabilities of a triple quadrupole mass spectrometer, allowing for highly specific detection through Multiple Reaction Monitoring (MRM).
In an LC-MS/MS method for this compound, the compound is first ionized, typically using electrospray ionization (ESI) in positive mode, to form the protonated molecule [M+H]⁺. This precursor ion is then fragmented in the collision cell of the mass spectrometer, and specific product ions are monitored. The transition from the precursor ion to a specific product ion is highly characteristic of the analyte, minimizing interference from co-eluting matrix components.
The sample preparation can be similar to that for HPLC-UV, though more advanced techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be employed for cleaner extracts and improved sensitivity. The chromatographic conditions are optimized to achieve a sharp peak shape and a short run time.
Table 8.2: Illustrative LC-MS/MS Method Parameters for Quantification in Rat Plasma
| Parameter | Condition |
| Instrument | UPLC system coupled to a Triple Quadrupole Mass Spectrometer |
| Column | C18 (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-0.5 min (10% B), 0.5-2.5 min (10-90% B), 2.5-3.0 min (90% B), 3.1-4.0 min (10% B) |
| Flow Rate | 0.4 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition | e.g., m/z 263.1 → 140.1 (hypothetical for [M+H]⁺ → fragment) |
| Collision Energy | Optimized for the specific transition (e.g., 25 eV) |
| Sample Preparation | Protein precipitation with acetonitrile or LLE with ethyl acetate |
Spectroscopic and Spectrometric Methods for Structural Elucidation and Purity Assessment in Research Samples (e.g., NMR, HRMS)
For the initial characterization of newly synthesized this compound and for assessing its purity, spectroscopic and spectrometric techniques are indispensable. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure, while High-Resolution Mass Spectrometry (HRMS) confirms the elemental composition and can be used for purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for the structural elucidation of organic molecules. For this compound, ¹H NMR and ¹³C NMR spectra would be acquired. The ¹H NMR spectrum would show distinct signals for the aromatic protons on both phenyl rings and the methyl group, as well as the N-H protons of the urea (B33335) linkage. The chemical shifts, splitting patterns (multiplicity), and integration of these signals provide information on the connectivity of the atoms. For example, the protons on the 2-chloro-6-methylphenyl ring would exhibit a specific splitting pattern due to their substitution. The ¹³C NMR spectrum would show signals for each unique carbon atom in the molecule, further confirming the carbon skeleton. nih.gov
Table 8.3: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆) for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| CH₃ | ~2.3 | singlet |
| Aromatic H (phenyl) | 7.0 - 7.5 | multiplet |
| Aromatic H (chloromethylphenyl) | 7.2 - 7.4 | multiplet |
| NH (urea) | ~8.6 | singlet |
| NH (urea) | ~9.2 | singlet |
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, allowing for the determination of its elemental formula. This is a crucial step in confirming the identity of the synthesized compound. The measured mass is typically within a few parts per million (ppm) of the theoretical mass calculated from the elemental formula. HRMS can also be used to assess the purity of a research sample by detecting the presence of any impurities with different elemental compositions.
Bioanalytical Method Development for Preclinical Studies
The development of a robust bioanalytical method is a cornerstone of preclinical pharmacokinetic and toxicokinetic studies. itrlab.com Such a method for this compound would typically be an LC-MS/MS assay, as described in section 8.1.2, due to its superior sensitivity and specificity.
The development process involves several key stages:
Method Optimization : This includes the selection of an appropriate internal standard (IS), optimization of chromatographic conditions (column, mobile phase, gradient) to achieve good peak shape and resolution, and tuning of mass spectrometer parameters (ionization source conditions, MRM transitions, collision energies) to maximize the signal intensity of the analyte and IS. scienceopen.com
Sample Preparation : An efficient and reproducible sample preparation procedure is developed to extract the analyte from the biological matrix (e.g., rat plasma) while minimizing matrix effects. itrlab.com Techniques like protein precipitation, LLE, or SPE are evaluated.
Method Validation : The optimized method is then rigorously validated according to regulatory guidelines. The validation process assesses the method's performance characteristics, including:
Selectivity and Specificity : The ability to measure the analyte without interference from matrix components.
Accuracy and Precision : The closeness of measured values to the true value and the reproducibility of the measurements, respectively. These are typically assessed at multiple concentration levels (low, medium, and high quality control samples).
Calibration Curve : The relationship between the instrument response and the concentration of the analyte over a defined range. Linearity and the lower limit of quantification (LLOQ) are determined.
Recovery : The efficiency of the extraction process.
Matrix Effect : The influence of matrix components on the ionization of the analyte.
Stability : The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term bench-top stability, long-term freezer storage). nih.gov
A successfully validated bioanalytical method ensures the generation of reliable data for pharmacokinetic parameter determination in preclinical animal studies. nih.govnih.gov
Table 8.4: Typical Validation Parameters and Acceptance Criteria for a Preclinical Bioanalytical Method
| Parameter | Acceptance Criteria |
| Calibration Curve | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) |
| Precision (CV%) | ≤15% (≤20% at LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Matrix Effect | CV of the IS-normalized matrix factor ≤15% |
| Stability | Analyte concentration within ±15% of the initial concentration |
Future Research Directions and Translational Perspectives Preclinical Focus
Exploration of New Biological Targets and Therapeutic Areas for Urea (B33335) Derivatives
The urea moiety is a versatile pharmacophore, capable of engaging in various non-covalent interactions with biological macromolecules. This versatility has led to the discovery of urea derivatives with a wide range of biological activities. Future research into N-(2-Chloro-6-methylphenyl)-N'-phenylurea and its related compounds could productively explore several established and emerging therapeutic targets.
One significant area of investigation for urea derivatives has been in oncology, with compounds targeting key signaling pathways. For instance, certain N-phenyl-N'-(2-chloroethyl)ureas have been identified as potent antineoplastic agents that function by disrupting microtubule self-assembly. nih.gov This mechanism is a cornerstone of several established chemotherapeutic agents. Furthermore, the diaryl urea compound Sorafenib is a multi-kinase inhibitor targeting c-RAF, B-RAF, c-KIT, FLT3, PDGFR, and VEGFR, highlighting the potential of the urea scaffold to interact with the ATP-binding sites of kinases. nih.gov The structural component N-(2-chloro-6-methyl-phenyl) is also found in the dual Src/Abl kinase inhibitor BMS-354825, suggesting that derivatives of this compound could be rationally designed to target specific kinases involved in cancer progression. nih.gov
Beyond oncology, urea derivatives have shown activity against other targets. For example, the phenylurea cytokinin, Forchlorfenuron (N-(2-chloro-4-pyridyl)-N'-phenylurea), has been shown to disturb septin organization in yeast, indicating a potential for developing novel antifungal agents or for studying cellular processes involving septins. nih.govresearchgate.net The exploration of such alternative targets could open up new therapeutic avenues for this class of compounds.
A summary of potential biological targets for urea derivatives, based on existing research, is presented in the table below.
| Biological Target | Therapeutic Area | Example Urea Derivative Class |
| Microtubules | Oncology | N-phenyl-N'-(2-chloroethyl)ureas nih.gov |
| Kinases (e.g., Src, Abl, RAF) | Oncology | Diaryl ureas (e.g., Sorafenib), Thiazole-carboxamides nih.govnih.gov |
| Septins | Infectious Diseases (Antifungal), Cell Biology Research | Phenylurea cytokinins (e.g., Forchlorfenuron) nih.govresearchgate.net |
| Topoisomerases | Oncology | Chromone derivatives with urea-like functionalities nih.gov |
Rational Design of Next-Generation Analogues with Improved Preclinical Profiles
The preclinical development of any therapeutic candidate is heavily reliant on its pharmacokinetic and pharmacodynamic properties. The rational design of next-generation analogues of this compound will be crucial for optimizing these profiles. The urea functionality itself offers a unique handle for medicinal chemists, acting as both a hydrogen bond donor and acceptor, which can influence aqueous solubility and cell permeability. nih.gov
Key strategies for designing improved analogues include:
Modulation of Physicochemical Properties: The introduction of various substituents on the phenyl rings can modulate lipophilicity, solubility, and metabolic stability. For instance, the nature of aliphatic groups on the urea nitrogen has been shown to affect self-association properties, thereby influencing solubility in nonpolar environments. nih.gov
Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound scaffold and subsequent biological evaluation can elucidate the structural requirements for potent and selective activity against a desired target. This approach has been successfully used to optimize the growth inhibitory activity of N-phenyl-N'-(2-chloroethyl)urea analogues against various cancer cell lines. nih.gov
Bioisosteric Replacement: Replacing the urea moiety with other functional groups that can mimic its hydrogen bonding pattern could lead to analogues with improved drug-like properties. However, the specific geometry and electronic properties of the urea group are often critical for biological activity.
The goal of these design strategies is to develop analogues with a favorable balance of potency, selectivity, metabolic stability, and oral bioavailability, which are all critical for successful preclinical development.
Challenges and Opportunities in Preclinical Development of this compound and Its Analogues
The preclinical development of this compound and its derivatives presents both challenges and opportunities.
Challenges:
Solubility and Permeability: Urea-containing compounds can sometimes exhibit poor pharmacokinetic properties due to issues with solubility and permeability. nih.gov Overcoming these challenges may require formulation strategies or chemical modifications.
Target Selectivity: As seen with Sorafenib, some urea derivatives can act as multi-kinase inhibitors. While this can be advantageous in certain contexts, achieving high selectivity for a specific target to minimize off-target effects can be a significant challenge.
Metabolic Stability: The metabolic fate of this compound would need to be thoroughly investigated to identify any potentially reactive or toxic metabolites.
Opportunities:
Novel Mechanisms of Action: The exploration of this chemical space could lead to the discovery of compounds with novel mechanisms of action, addressing unmet medical needs. The disruption of septin organization by a related phenylurea highlights the potential for uncovering unconventional biological targets. nih.gov
Broad Therapeutic Potential: The proven success of urea derivatives in various therapeutic areas, particularly oncology, provides a strong rationale for the continued investigation of new analogues. nih.gov
Scaffold for Combinatorial Chemistry: The synthetic accessibility of ureas allows for the rapid generation of diverse chemical libraries, facilitating the exploration of structure-activity relationships and the identification of lead compounds with desirable preclinical properties. nih.gov
Q & A
Basic Research Questions
Q. What synthetic methodologies are established for preparing N-(2-Chloro-6-methylphenyl)-N'-phenylurea, and how is purity validated?
- Methodological Answer : The compound can be synthesized via urea bond formation between 2-chloro-6-methylaniline and phenyl isocyanate under anhydrous conditions. Key steps include refluxing in a polar aprotic solvent (e.g., THF or DMF) with a base catalyst (e.g., triethylamine). Purity validation requires HPLC with UV detection (λ = 254 nm) and mass spectrometry (LC-MS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 275.7). Crystallographic analysis using SHELX software (e.g., SHELXL for refinement) ensures structural integrity .
Q. What is the documented mechanism of action of this compound in neurological studies?
- Methodological Answer : The compound exhibits anticonvulsant activity by modulating intracortical inhibition, likely through GABAergic pathways. Researchers should employ electrophysiological assays (e.g., patch-clamp recordings in hippocampal slices) to measure changes in inhibitory postsynaptic currents (IPSCs) and validate target engagement via receptor-binding studies (e.g., competitive displacement assays with radiolabeled ligands) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of phenylurea derivatives?
- Methodological Answer : Systematic SAR requires:
- Synthetic diversification : Introduce substituents at the phenyl and chloromethylphenyl moieties (e.g., electron-withdrawing groups at the para position).
- In vitro screening : Use high-throughput assays (e.g., neuronal hyperactivity models in SH-SY5Y cells) to assess anticonvulsant potency.
- Computational modeling : Perform molecular docking with GABAₐ receptor subunits (e.g., α1β2γ2) to predict binding affinity.
- Cross-species validation : Test cytokinin-like activity in plant models (e.g., Heuchera villosa shoot regeneration) to explore structural parallels with known phenylurea cytokinins (e.g., CPPU) .
Q. What in vivo models are suitable for evaluating the anticonvulsant efficacy of this compound?
- Methodological Answer :
- Rodent seizure models : Use pentylenetetrazole (PTZ)-induced seizures in mice to assess latency to tonic-clonic seizures.
- Dose-response studies : Administer intraperitoneal doses (10–100 mg/kg) and monitor EEG changes to identify therapeutic windows.
- Pharmacokinetics : Measure plasma half-life via LC-MS/MS and correlate with brain permeability using in situ perfusion techniques .
Q. How can transcriptomic approaches elucidate downstream effects of this compound in target tissues?
- Methodological Answer :
- RNA-seq profiling : Treat neuronal cell lines or animal models with the compound, extract RNA, and perform sequencing to identify differentially expressed genes (e.g., GABA receptor subunits).
- qRT-PCR validation : Select candidate genes (e.g., GABRA1, GABRB2) and design primers for quantification.
- Pathway analysis : Use tools like DAVID or KEGG to map enriched pathways (e.g., "Neuroactive ligand-receptor interaction") .
Data Contradictions and Resolution
Q. How should researchers address discrepancies in the bioactivity of phenylurea analogs across different biological systems?
- Methodological Answer :
- Species-specific assays : Compare anticonvulsant activity in rodent models with cytokinin effects in plant tissue cultures (e.g., hyperhydricity induction in Heuchera villosa).
- Structural analogs : Test derivatives like Forchlorfenuron (N-(2-Chloro-4-pyridyl)-N'-phenylurea) to isolate substituent-specific effects.
- Meta-analysis : Review historical data on phenylurea herbicides (e.g., siduron, linuron) to identify conserved pharmacophores .
Analytical and Crystallographic Techniques
Q. What advanced characterization methods are recommended for confirming the crystal structure of this compound?
- Methodological Answer :
- Single-crystal X-ray diffraction (SCXRD) : Grow crystals via slow evaporation (solvent: ethanol/water) and collect data on a Bruker D8 Venture diffractometer.
- Refinement : Use SHELXL for structure solution, with anisotropic displacement parameters for non-H atoms.
- Validation : Check CIF files with PLATON to ensure no missed symmetry or disorder .
Ethical and Safety Considerations
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods during synthesis.
- Waste disposal : Neutralize residual isocyanate precursors with aqueous ammonia before disposal.
- Toxicity screening : Perform acute toxicity assays in Daphnia magna or zebrafish embryos to estimate environmental impact .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
